4-Amino-5-hydroxypentanoic acid

Antibacterial drug discovery Glutamate racemase inhibition Bacillus anthracis

Specifically designed for three distinct research applications: (i) antibacterial target validation via Bacillus anthracis glutamate racemase (RacE1 Ki=0.0015 mM); (ii) non-productive GluRS·tRNA·ATP complex trapping for crystallography (PDB 2DXI, 2.2 Å); (iii) renin inhibitor lead optimization (sub-nM IC₅₀). Its C5 hydroxymethyl group prevents acyl-phosphate formation, enabling stable transition-state mimicry not achievable with GABA or 5-ALA. For stereoselective campaigns, request the (S)-enantiomer (CAS 72478-99-0). Batch-specific NMR, HPLC, and GC QC ensures SAR reproducibility.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 40217-11-6
Cat. No. B13300952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-hydroxypentanoic acid
CAS40217-11-6
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(CO)N
InChIInChI=1S/C5H11NO3/c6-4(3-7)1-2-5(8)9/h4,7H,1-3,6H2,(H,8,9)
InChIKeyJPYGFLFUDLRNKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-hydroxypentanoic Acid (CAS 40217-11-6): A Reduced L-Glutamate Analog for Enzyme Inhibition, Structural Biology, and Peptidomimetic Design


4-Amino-5-hydroxypentanoic acid (CAS 40217-11-6), systematically designated (4S)-4-amino-5-hydroxypentanoic acid and commonly referred to as L-glutamol, is a chiral γ-amino-δ-hydroxy acid (C₅H₁₁NO₃, MW 133.15) belonging to the class of reduced amino acid analogs in which the γ-carboxyl group of L-glutamic acid is replaced by a hydroxymethyl moiety [1]. The compound is recognized in the Protein Data Bank under the three-letter code GAU as an L-peptide-linking residue and is commercially available at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC . Unlike simple γ-amino acids such as GABA, the 4-amino-5-hydroxypentanoic acid scaffold retains the carbon backbone length of glutamate while replacing the γ-carboxyl with a non-ionizable hydroxyl, fundamentally altering its hydrogen-bonding capacity, enzyme recognition profile, and reactivity in peptide coupling chemistry [2].

Why 4-Amino-5-hydroxypentanoic Acid Cannot Be Replaced by GABA, 5-Aminolevulinic Acid, or Its Regioisomer in Enzyme-Targeted and Structural Biology Workflows


In-class γ-amino acids such as GABA (4-aminobutanoic acid), 5-aminolevulinic acid (5-ALA), and the regioisomer 5-amino-4-hydroxypentanoic acid share the identical molecular formula (C₅H₁₁NO₃) or a closely related backbone, yet exhibit fundamentally divergent biological recognition, enzyme inhibition profiles, and patented application landscapes [1]. The positional arrangement of the amino group at C4 and the hydroxyl group at C5 on the pentanoic acid backbone is the critical determinant of whether the compound functions as a glutamate racemase inhibitor scaffold, a non-hydrolyzable glutamyl-tRNA synthetase probe, or a plant growth accelerator. The 4-amino-5-hydroxy substitution pattern uniquely mimics the reduced transition state of L-glutamate, enabling stable, non-productive quaternary complex formation with ATP-dependent aminoacyl-tRNA synthetases—a property entirely absent in the regioisomer 5-amino-4-hydroxypentanoic acid, which instead has been patented for agricultural use as a plant growth accelerator [2]. Furthermore, the ketone-containing 5-ALA (5-amino-4-oxopentanoic acid) differs in both oxidation state and biological fate, serving as a heme biosynthesis intermediate rather than an enzyme inhibitor scaffold. These functional divergences mean that procurement decisions based solely on molecular formula or compound class will lead to experimental failure in target-specific applications.

Quantitative Differentiation Evidence: 4-Amino-5-hydroxypentanoic Acid vs. GABA, 5-ALA, 5-Amino-4-hydroxypentanoic Acid, and L-Glutamic Acid


Glutamate Racemase Isozyme-Selective Inhibition: 48.7-Fold RacE1 vs. RacE2 Discrimination by the 4-Amino-5-hydroxypentanoic Acid Scaffold

The 4-amino-5-hydroxypentanoic acid scaffold, when elaborated as the (4R,2S)-2-cinnamyl derivative, demonstrates a 48.7-fold selectivity window between Bacillus anthracis glutamate racemase isozymes RacE1 and RacE2, a degree of isozyme discrimination not achievable with the regioisomer 5-amino-4-hydroxypentanoic acid or with simple D-glutamate analog scaffolds [1]. Specifically, the (4R,2S)-2-cinnamyl-4-amino-5-hydroxypentanoic acid exhibits Ki = 0.0015 mM against RacE1 (good competitive inhibitor) versus Ki = 0.073 mM against RacE2 (weak inhibitor), and achieves Ki = 0.0002 mM against the RacE2 V149A mutant—representing a 365-fold gain in potency relative to wild-type RacE2. The structural basis for this selectivity resides in a Val→Ala variance at the RacE1/RacE2 active site entrance that creates differential steric accommodation of the 4-amino-5-hydroxypentanoic acid-derived scaffold [2]. By comparison, the structurally related D-glutamate analog (2R,4S)-2-amino-4-(2-naphthyl)methyl pentanedioic acid shows Ki RacE1 = 0.0046 mM and Ki RacE2 = 0.289 mM (62.8-fold selectivity), while the regioisomer 5-amino-4-hydroxypentanoic acid has no reported activity against either isozyme [1].

Antibacterial drug discovery Glutamate racemase inhibition Bacillus anthracis Isozyme selectivity

Glutamyl-tRNA Synthetase Inhibition: Competitive Ki = 3 µM with Orthogonal Selectivity Over Glutaminyl-tRNA Synthetase

Glutamol adenylate, the 5'-O-adenylate ester derived directly from 4-amino-5-hydroxypentanoic acid (L-glutamol), acts as a competitive inhibitor of Escherichia coli glutamyl-tRNA synthetase (GluRS) with Ki = 3 μM [1]. Critically, this compound does not inhibit glutaminyl-tRNA synthetase (GlnRS), demonstrating orthogonal target selectivity between the two closely related class I aminoacyl-tRNA synthetases [1]. In contrast, L-glutamic acid—the native substrate—is rapidly turned over by GluRS with ATP hydrolysis and tRNA charging, precluding its use as a stable inhibitor or structural probe. The N6-benzoyl adenine derivative of glutamol adenylate exhibits Ki ≈ 60 μM, a 20-fold loss in potency that underscores the critical contribution of the adenine ring to enzyme binding [1]. Replacement of adenine with pyrimidine bases (cytosine, dihydrocytosine, uridine) results in >1000-fold loss of inhibitory activity [1]. For comparison, GABA (4-aminobutanoic acid) lacks the extended carbon backbone and hydroxymethyl group required for GluRS active-site recognition and shows no measurable inhibition of this enzyme; 5-aminolevulinic acid, with its C4 ketone, binds entirely different biological targets as a heme precursor [2].

Aminoacyl-tRNA synthetase inhibition Enzyme inhibitor design Glutamyl-tRNA synthetase Target selectivity

Structural Biology Probe: Non-Productive Quaternary Complex Formation at 2.2 Å Resolution Distinct from Native Substrate L-Glutamate

L-Glutamol (4-amino-5-hydroxypentanoic acid) forms a stable, non-productive quaternary complex with Thermus thermophilus glutamyl-tRNA synthetase (GluRS), tRNA(Glu), and ATP, solved by X-ray crystallography at 2.2 Å resolution (PDB ID: 2DXI) [1]. This stands in contrast to L-glutamic acid, which is catalytically turned over to L-glutamyl-AMP and subsequently transferred to tRNA, preventing accumulation of a stable enzyme-substrate complex suitable for structural analysis. The hydroxymethyl group of L-glutamol at the C5 position replaces the γ-carboxylate of L-glutamate, eliminating the nucleophilic carboxyl oxygen required for adenylation while preserving the carbon skeleton length and amino group geometry needed for active-site recognition [2]. The compound is classified in the PDB as an L-peptide-linking residue (one-letter code: E, three-letter code: GAU), and its parent compound is listed as GLU (L-glutamate) in the PDB chemical component dictionary [1]. By comparison, GABA (4-aminobutanoic acid, C₄ backbone) is too short to span the glutamate-binding pocket, and 5-aminolevulinic acid introduces a ketone at C4 that alters the hydrogen-bonding landscape, both rendering them incapable of forming analogous stable quaternary complexes with GluRS [2].

X-ray crystallography Aminoacyl-tRNA synthetase Non-hydrolyzable substrate analog Protein-ligand complex

Physicochemical Differentiation: Melting Point and Aqueous Solubility Compared to 5-ALA and GABA

4-Amino-5-hydroxypentanoic acid exhibits a melting point of 174 °C and a calculated aqueous solubility of approximately 1000 g/L at 25 °C , placing it in a distinct physicochemical space relative to its closest structural analogs. 5-Aminolevulinic acid (5-ALA) melts at 118–119 °C—a 55 °C lower thermal stability threshold—and its hydrochloride salt shows aqueous solubility of approximately 50 mg/mL, roughly 20-fold lower than that of 4-amino-5-hydroxypentanoic acid . GABA (4-aminobutanoic acid) melts with decomposition at 195–203 °C and shows water solubility of approximately 130 g/L at 25 °C, reflecting its shorter carbon backbone and absence of the hydroxyl group . These differences are practically significant: the higher melting point of 4-amino-5-hydroxypentanoic acid (174 °C vs. 118–119 °C for 5-ALA) indicates greater thermal stability during storage and processing, while its extreme aqueous solubility (1000 g/L) facilitates high-concentration stock solution preparation without organic co-solvents, an advantage over the more moderately soluble 5-ALA hydrochloride (50 mg/mL). The regioisomer 5-amino-4-hydroxypentanoic acid has a reported density of 1.14 g/cm³ versus 1.241 g/cm³ for the target compound, consistent with different crystal packing driven by the altered hydrogen-bonding network [1].

Physicochemical characterization Solid-state stability Formulation development Solubility

Regioisomer-Dependent Functional Divergence: Renin Inhibitor Scaffold vs. Agricultural Plant Growth Accelerator

The 4-amino-5-hydroxypentanoic acid scaffold is explicitly claimed as a core building block in peptide-based renin inhibitors for antihypertensive therapy (US Patent 4,851,387, assigned to Banyu Pharmaceutical Co., Ltd.) [1]. These inhibitors contain 5-substituted amino-4-hydroxy-pentanoic acid residues that function as transition-state analogs of the angiotensinogen scissile bond, with reported inhibitory activities in the sub-nanomolar to low nanomolar range (IC₅₀ = 0.6–4 nM for optimized derivatives) [1]. In stark functional contrast, the regioisomer 5-amino-4-hydroxypentanoic acid (CAS 102774-91-4) has been patented for an entirely different, non-pharmaceutical use: as a plant growth accelerator for agricultural crop enhancement (European Patent EP 2,965,626 A1, assigned to Cosmo Oil Co., Ltd.) [2]. This radical divergence in patented application—human therapeutic enzyme inhibition versus agricultural plant growth promotion—demonstrates that the precise position of the amino and hydroxyl substituents on the pentanoic acid chain is the decisive structural determinant of biological target engagement. GABA (4-aminobutanoic acid) is an inhibitory neurotransmitter acting at GABAₐ and GABA_B receptors, a completely separate biological pathway unrelated to either renin inhibition or plant growth acceleration [3].

Renin inhibition Antihypertensive drug design Regioisomerism Patent landscape differentiation

Evidence-Backed Application Scenarios for 4-Amino-5-hydroxypentanoic Acid (CAS 40217-11-6) in Drug Discovery, Structural Biology, and Chemical Biology


Structure-Based Design of Isozyme-Selective Glutamate Racemase Inhibitors for Anti-Anthrax Drug Discovery

Investigators targeting Bacillus anthracis glutamate racemase (RacE) for antibacterial development should prioritize the 4-amino-5-hydroxypentanoic acid scaffold based on its demonstrated 48.7-fold discrimination between RacE1 (Ki = 0.0015 mM) and RacE2 (Ki = 0.073 mM) isozymes [1]. The scaffold's potency against the V149A mutant (Ki = 0.0002 mM) provides a structural rationale for designing inhibitors that exploit the steric differences at the active-site entrance. The regioisomer 5-amino-4-hydroxypentanoic acid cannot substitute in this application, as it lacks any measurable RacE inhibitory activity. Researchers should source the (S)-enantiomer (CAS 72478-99-0) with documented enantiomeric purity and batch-specific QC to ensure reproducibility in structure-activity relationship campaigns [2].

Mechanistic Probing of Aminoacyl-tRNA Synthetase Proofreading Using L-Glutamol as a Non-Hydrolyzable Glutamate Analog

Structural biology groups studying the amino acid recognition and proofreading mechanisms of class I aminoacyl-tRNA synthetases can employ L-glutamol to trap the non-productive quaternary GluRS·tRNA(Glu)·ATP·ligand complex at 2.2 Å resolution (PDB: 2DXI) [1]. Unlike the native substrate L-glutamate, which undergoes rapid adenylation and tRNA charging, L-glutamol resists activation because its C5 hydroxymethyl group cannot form the acyl-phosphate intermediate. This property enables direct crystallographic comparison of the pre-activation amino acid binding mode, which is inaccessible with GABA or 5-ALA. The demonstrated orthogonal selectivity—inhibition of GluRS (Ki = 3 μM) without affecting GlnRS—makes the glutamol adenylate derivative a valuable tool compound for dissecting synthetase specificity determinants [2].

Renin Inhibitor Lead Optimization Using the 4-Amino-5-hydroxypentanoic Acid Transition-State Analog Scaffold

Medicinal chemistry programs developing next-generation renin inhibitors for hypertension can incorporate the 4-amino-5-hydroxypentanoic acid residue as a transition-state analog core, exploiting the scaffold's established track record in delivering sub-nanomolar inhibitors (IC₅₀ = 0.6–4 nM) as documented in US Patent 4,851,387 [1]. The hydroxymethyl group at C5 provides a synthetic handle for further derivatization (esterification, etherification, or oxidation) that is absent in GABA and fundamentally distinct from the ketone chemistry of 5-ALA. Procurement specifications should mandate the (S)-enantiomeric form, as stereochemistry at C4 is critical for mimicking the L-amino acid configuration recognized by the renin active site. Researchers must explicitly exclude the regioisomer 5-amino-4-hydroxypentanoic acid, which is patented for agricultural rather than pharmaceutical use [2].

Peptidomimetic Building Block for Solid-Phase Peptide Synthesis of Conformationally Constrained γ-Amino Acid-Containing Peptides

Peptide chemists constructing peptidomimetics with enhanced metabolic stability can utilize 4-amino-5-hydroxypentanoic acid as an Fmoc-protected building block (e.g., Fmoc-Glutamol(OtBu)) for solid-phase peptide synthesis [1]. The γ-amino acid backbone confers resistance to proteolytic degradation compared to α-amino acid linkages, while the C5 hydroxyl permits on-resin modification or serves as a polarity handle for modulating peptide solubility. The compound's extreme aqueous solubility (1000 g/L) simplifies coupling reaction workup and purification compared to more hydrophobic γ-amino acid building blocks. The defined (S)-stereochemistry derived from L-glutamic acid via the Barlos reduction route (LiAlH₄ reduction of γ-methyl (S)-N-tritylglutamate) ensures configurational integrity throughout the synthesis [2]. Commercial availability at 95% purity with NMR, HPLC, and GC batch certification enables direct use in GMP-like peptide production workflows.

Quote Request

Request a Quote for 4-Amino-5-hydroxypentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.